molecular formula C19H34O3 B142973 Dimorphecolic acid methyl CAS No. 157085-57-9

Dimorphecolic acid methyl

Cat. No. B142973
M. Wt: 310.5 g/mol
InChI Key: WRXGTVUDZZBNPN-NJYISIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimorphecolic acid methyl (DMA) is a natural product that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the diterpenoid family of compounds and has been found in various plant species. DMA has been studied extensively for its anti-inflammatory, antitumor, and neuroprotective properties.

Mechanism Of Action

The mechanism of action of Dimorphecolic acid methyl is not fully understood. However, studies have shown that Dimorphecolic acid methyl exerts its effects by modulating various signaling pathways in the body. For example, Dimorphecolic acid methyl has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

Dimorphecolic acid methyl has been found to have various biochemical and physiological effects on the body. For example, Dimorphecolic acid methyl has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Dimorphecolic acid methyl has also been found to induce apoptosis in cancer cells, leading to their death. Furthermore, Dimorphecolic acid methyl has been found to protect neurons from oxidative stress, making it a potential treatment for neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Dimorphecolic acid methyl in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using Dimorphecolic acid methyl in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are numerous future directions for research on Dimorphecolic acid methyl. One potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of Dimorphecolic acid methyl as a treatment for various inflammatory diseases such as arthritis. Furthermore, future research could focus on developing more efficient synthesis methods for Dimorphecolic acid methyl and further understanding its mechanism of action.

Synthesis Methods

Dimorphecolic acid methyl can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Dimorphecolic acid methyl involves the use of specific reagents and catalysts to produce the compound. Alternatively, Dimorphecolic acid methyl can be extracted from natural sources using solvent extraction techniques.

Scientific Research Applications

Dimorphecolic acid methyl has been the subject of numerous scientific studies due to its potential therapeutic applications. Studies have shown that Dimorphecolic acid methyl possesses anti-inflammatory properties, making it a potential treatment for various inflammatory diseases such as arthritis. Dimorphecolic acid methyl has also been found to exhibit antitumor properties, making it a potential treatment for cancer. Furthermore, Dimorphecolic acid methyl has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

157085-57-9

Product Name

Dimorphecolic acid methyl

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl (9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+/t18-/m1/s1

InChI Key

WRXGTVUDZZBNPN-NJYISIIRSA-N

Isomeric SMILES

CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)OC)O

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC)O

Origin of Product

United States

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